Enhanced Lipophilicity Relative to N-Benzylpiperazine Analog
The target compound incorporates a benzhydryl (diphenylmethyl) group on the piperazine nitrogen, whereas the closest cataloged analog (CAS 919757-87-2) bears a benzyl group at the same position. The computed XLogP3 for the target compound is 4.2 [1], compared to an estimated XLogP3 of approximately 2.8 for the N-benzyl analog (calculated by PubChem). This represents a ~1.4 log unit increase in lipophilicity, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted probe selection [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one (CAS 919757-87-2): XLogP3 ≈ 2.8 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 (target compound is ~25-fold more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity within the optimal CNS range (XLogP 3–5) makes the target compound a more suitable candidate for neuroscience probe studies than the benzyl analog, which falls below the typical CNS drug-like lipophilicity window.
- [1] PubChem. 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one. Compound Summary CID 29157759. National Center for Biotechnology Information, 2026. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 2016, 7, 767-775. View Source
